Synthesis and Characterization of[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine: A Technical Guide
Synthesis and Characterization of[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine: A Technical Guide
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol
Executive Summary
In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, high-quality building blocks. [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine (CAS: 158958-53-3) is a highly valued pharmacophore. It combines the hydrogen-bond accepting capability of a pyrimidine ring with the conformational flexibility and basicity of a piperidine-methanamine linker. This structural motif is frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimalarial agents, where salt-bridge formation and precise spatial orientation are critical for target affinity.
This whitepaper provides an authoritative, self-validating methodology for the synthesis, isolation, and analytical characterization of this compound. By examining the causality behind specific reagent choices and reaction conditions, we aim to equip researchers with a robust protocol that minimizes side reactions and maximizes yield.
Structural & Physicochemical Profiling
Before initiating synthesis, understanding the target's physicochemical properties is essential for anticipating its behavior during reaction workups and purification. The compound exhibits significant polarity and water solubility in its free-base form due to the primary amine.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Implication for Handling |
| IUPAC Name | (1-pyrimidin-2-ylpiperidin-4-yl)methanamine | Dictates nomenclature in regulatory filings. |
| CAS Number | 158958-53-3 | Primary identifier for inventory and safety data[1]. |
| Molecular Formula | C10H16N4 | Confirms stoichiometry for mass spectrometry. |
| Molecular Weight | 192.26 g/mol | Used for precise molar equivalent calculations[2]. |
| Topological Polar Surface Area | 55.0 Ų | Indicates moderate membrane permeability potential[1]. |
| H-Bond Donors / Acceptors | 1 / 4 | Suggests strong interaction with silica gel; requires polar eluents. |
Retrosynthetic Analysis & Pathway Design
The most efficient and scalable route to[1-(pyrimidin-2-yl)piperidin-4-yl]methanamine utilizes a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by an Acid-Mediated Deprotection .
To achieve high regioselectivity, the primary amine of the piperidine precursor must be masked. We utilize (CAS: 135632-53-0)[3]. The secondary nitrogen of the piperidine acts as the nucleophile, while 2-chloropyrimidine serves as the electrophile. The electron-deficient nature of the pyrimidine ring—exacerbated by the two adjacent electronegative nitrogen atoms—makes the 2-position highly susceptible to nucleophilic attack, a principle similarly applied in the synthesis of complex [4],[5].
Figure 1: Two-step synthetic workflow for [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine.
Detailed Experimental Protocols
As a self-validating system, the following protocols include in-process controls (IPCs) and explicit mechanistic reasoning to ensure reproducibility.
Step 1: SNAr Coupling
Objective: Form the critical C-N bond between the pyrimidine and piperidine rings. Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a heterogeneous, non-nucleophilic base to scavenge the HCl byproduct. If the HCl is not scavenged, it will protonate the piperidine, neutralizing its nucleophilicity and halting the reaction. N,N-Dimethylformamide (DMF) is used as it is a polar aprotic solvent that effectively stabilizes the highly charged Meisenheimer complex transition state during the SNAr mechanism.
Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-(Boc-aminomethyl)piperidine (1.0 equiv, 10.0 mmol) and 2-chloropyrimidine (1.1 equiv, 11.0 mmol).
-
Solvation: Add anhydrous DMF (20 mL) to achieve a ~0.5 M concentration. Stir to dissolve.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol) in one portion.
-
Reaction: Equip the flask with a reflux condenser and heat the suspension to 80 °C under an inert nitrogen atmosphere for 12 hours.
-
IPC: Monitor the reaction via LC-MS. Look for the disappearance of the piperidine starting material (m/z 215) and the appearance of the product mass (m/z 293 [M+H]⁺).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash sequentially with distilled water (3 × 50 mL) and brine (50 mL). Note: Multiple water washes are critical to fully partition the DMF into the aqueous layer.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: 20-50% EtOAc in Hexanes) to yield tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate as a white solid.
Figure 2: Logical flow of the Addition-Elimination (SNAr) mechanism.
Step 2: Acid-Mediated Boc Deprotection
Objective: Unmask the primary amine to yield the final target. Causality of Reagents: 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it generates the hydrochloride salt directly, which easily precipitates out of the organic solvent. This avoids complex aqueous basification workups where the highly polar free-base product could be lost to the aqueous layer.
Methodology:
-
Preparation: Dissolve the intermediate from Step 1 (1.0 equiv, ~8.0 mmol) in anhydrous dichloromethane (DCM) (40 mL).
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.
-
Acid Addition: Dropwise add 4M HCl in dioxane (10.0 equiv, 80.0 mmol). Caution: Evolution of CO₂ and isobutylene gas will occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A white precipitate should begin to form as the hydrochloride salt is generated.
-
IPC: Verify complete deprotection via LC-MS (Target m/z 193 [M+H]⁺).
-
Isolation: Concentrate the suspension in vacuo to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether (50 mL), filter over a glass frit, and dry under high vacuum to afford [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine hydrochloride.
Analytical Characterization & Quality Control
To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are required. The following table outlines the expected ¹H-NMR spectral assignments for the free base in CDCl₃.
Table 2: Expected ¹H-NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Correlation |
| 8.30 | Doublet (d) | 2H | Pyrimidine C4-H and C6-H. Highly deshielded by adjacent nitrogens. |
| 6.45 | Triplet (t) | 1H | Pyrimidine C5-H. |
| 4.75 | Broad doublet (bd) | 2H | Piperidine equatorial protons adjacent to N (C2-H, C6-H). |
| 2.90 | Triple doublet (td) | 2H | Piperidine axial protons adjacent to N (C2-H, C6-H). |
| 2.65 | Doublet (d) | 2H | Methanamine (-CH₂-NH₂). Correlates with the piperidine C4-H. |
| 1.85 | Broad multiplet (m) | 2H | Piperidine equatorial protons (C3-H, C5-H). |
| 1.60 | Multiplet (m) | 1H | Piperidine methine proton (C4-H). |
| 1.25 | Multiplet (m) | 2H | Piperidine axial protons (C3-H, C5-H). |
Note: The primary amine (-NH₂) protons typically appear as a broad singlet between 1.2 - 2.0 ppm but are highly dependent on concentration, solvent, and temperature, and may exchange with D₂O.
References
-
National Center for Biotechnology Information. "1-(2-Pyrimidinyl)-4-piperidinemethanamine | C10H16N4 | CID 10631607 - PubChem". nih.gov. URL:[Link]
-
LookChem. "Cas 135632-53-0, 4-(Boc-Aminomethyl)piperidine". lookchem.com. URL: [Link]
-
ScienceOpen. "Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety". scienceopen.com. URL:[Link]
Sources
- 1. 1-(2-Pyrimidinyl)-4-piperidinemethanamine | C10H16N4 | CID 10631607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Pyrimidinyl)-4-piperidinemethanamine | C10H16N4 | CID 10631607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
